molecular formula C7H7NO3 B12313736 3-Nitrobenzyl-d6 alcohol

3-Nitrobenzyl-d6 alcohol

Cat. No.: B12313736
M. Wt: 159.17 g/mol
InChI Key: CWNPOQFCIIFQDM-NVSFMWKBSA-N
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Description

3-Nitrobenzyl-d6 alcohol is a deuterated derivative of 3-nitrobenzyl alcohol, an organic compound with the formula C7H7NO3. The deuterium labeling makes it particularly useful in various scientific applications, especially in spectroscopy and mass spectrometry, where it serves as an internal standard or a tracer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl-d6 alcohol typically involves the nitration of benzyl-d6 alcohol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzyl-d6 alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction is monitored using techniques such as NMR spectroscopy to confirm the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzyl-d6 alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-nitrobenzaldehyde-d6 using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 3-Nitrobenzaldehyde-d6.

    Reduction: 3-Aminobenzyl-d6 alcohol.

    Substitution: Various substituted benzyl-d6 derivatives.

Scientific Research Applications

3-Nitrobenzyl-d6 alcohol is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry to quantify the concentration of other compounds.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl-d6 alcohol involves its interaction with various molecular targets. In mass spectrometry, it acts as a matrix for ionization, facilitating the transfer of energy to the analyte molecules. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, making it an effective internal standard.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzyl alcohol: The non-deuterated analog of 3-nitrobenzyl-d6 alcohol.

    3-Aminobenzyl alcohol: A reduced form of 3-nitrobenzyl alcohol.

    Benzyl alcohol: A simpler analog without the nitro group.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic and mass spectrometric analyses. The presence of deuterium atoms allows for precise quantification and tracing in various applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

159.17 g/mol

IUPAC Name

dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2

InChI Key

CWNPOQFCIIFQDM-NVSFMWKBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C([2H])([2H])O)[2H]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO

Origin of Product

United States

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